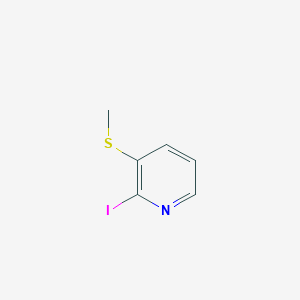

2-Iodo-3-(methylthio)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6INS |

|---|---|

Molecular Weight |

251.09 g/mol |

IUPAC Name |

2-iodo-3-methylsulfanylpyridine |

InChI |

InChI=1S/C6H6INS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |

InChI Key |

NIJQIGAAPIYQAH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(N=CC=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Iodo 3 Methylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing pyridine (B92270) rings. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. uci.eduwikipedia.org The presence of a good leaving group, such as a halogen, is a prerequisite for this reaction to occur.

Reactivity at the Iodine Position

The iodine atom at the 2-position of 2-iodo-3-(methylthio)pyridine is the primary site for nucleophilic attack. chemimpex.com The C2 and C4 positions of the pyridine ring are activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orguoanbar.edu.iq The iodine atom, being a large and polarizable halogen, is an excellent leaving group in SNAr reactions. sci-hub.se

Research on various halopyridines demonstrates that the reactivity at the 2-position is generally high. baranlab.orgorgsyn.org For instance, 2-iodopyridine (B156620) reacts readily with a variety of nucleophiles, including thiolates, alkoxides, and amines, to yield the corresponding 2-substituted pyridines. sci-hub.se Microwave-assisted SNAr reactions of 2-iodopyridine with sodium phenoxide and sodium methylthiolate have been shown to proceed efficiently, highlighting the reactivity of the C-I bond. sci-hub.se

In the context of 2-iodo-3-(methylthio)pyridine, the iodine at the C2 position is expected to be readily displaced by nucleophiles. The general reactivity trend for halogens as leaving groups in SNAr reactions on pyridine rings can vary depending on the nucleophile and reaction conditions. sci-hub.se While fluoride (B91410) is often the best leaving group in activated aryl systems, for some nucleophilic substitutions on pyridines, iodide can be more reactive. sci-hub.seresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Halopyridines

| 2-Halopyridine | Nucleophile | Product | Reference |

| 2-Iodopyridine | Sodium phenylthiolate | 2-(Phenylthio)pyridine | sci-hub.se |

| 2-Iodopyridine | Sodium methanethiolate | 2-(Methylthio)pyridine (B99088) | sci-hub.se |

| 2-Iodopyridine | Benzyl alcohol | 2-(Benzyloxy)pyridine | sci-hub.se |

| 2-Bromopyridine | Sodium phenylthiolate | 2-(Phenylthio)pyridine | sci-hub.se |

| 2-Chloropyridine | Sodium phenylthiolate | 2-(Phenylthio)pyridine | sci-hub.se |

| 2-Fluoropyridine | Benzyl alcohol | 2-(Benzyloxy)pyridine | sci-hub.se |

Reactivity at the Methylthio Position

The methylthio (-SCH3) group is generally not as good a leaving group as iodine in SNAr reactions. However, its displacement is possible under certain conditions. The methylthio group can be displaced by strong nucleophiles, particularly if the pyridine ring is further activated. jst.go.jp

In some cases, the methylthio group can be oxidized to a methylsulfinyl (-S(O)CH3) or methylsulfonyl (-SO2CH3) group. evitachem.comrsc.org These oxidized sulfur functionalities are much better leaving groups and can be readily displaced by nucleophiles. This strategy is often employed to achieve substitution at positions bearing a methylthio group.

While direct nucleophilic displacement of the methylthio group in 2-iodo-3-(methylthio)pyridine is less likely than substitution at the iodine position, its reactivity can be enhanced. For instance, in related systems like 3,5-bis(methylthio)pyridine, the methylthio groups can be replaced by other functional groups.

Reactivity at Other Pyridine Ring Positions

The C4, C5, and C6 positions of the pyridine ring in 2-iodo-3-(methylthio)pyridine are generally less reactive towards nucleophilic aromatic substitution compared to the C2 position. The C4 position is also activated by the ring nitrogen, but to a lesser extent than C2. uoanbar.edu.iqbaranlab.org The C3 and C5 positions are the least activated towards SNAr. uci.edubaranlab.org

SNAr reactions on the pyridine ring typically occur faster at the C4 position than at the C2/C6 positions, although this is highly dependent on the nucleophile and reaction conditions. baranlab.org The C3 and C5 positions are significantly less reactive. baranlab.org For 2,3,5-trichloropyridine, the halogen at the 2-position is the most reactive, followed by the halogen at the 3-position, and then the 5-position. thieme-connect.com This suggests that in 2-iodo-3-(methylthio)pyridine, any nucleophilic attack on the ring itself, other than at the C2 position, is unlikely under standard SNAr conditions.

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions on the pyridine ring are significantly influenced by the electronic properties of the substituents. The nitrogen atom in the pyridine ring acts as an activating group for nucleophilic substitution. nih.gov

The regioselectivity of nucleophilic attack is primarily directed to the C2 position due to the presence of the excellent iodine leaving group and activation by the adjacent nitrogen atom. Substituents at the 3- and 5-positions of 2-halopyridines can modulate the reactivity, with an electron-withdrawing group at the 5-position generally accelerating the reaction. thieme-connect.com

Electrophilic Aromatic Substitution (SEAr) Reactions on Pyridine Derivatives

Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution (SEAr) reactions. numberanalytics.compearson.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. libretexts.orgstackexchange.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic substitution even more difficult. libretexts.orgstackexchange.com

When SEAr does occur on the pyridine ring, it preferentially takes place at the C3 and C5 positions, which have a higher electron density compared to the C2, C4, and C6 positions. uoanbar.edu.iqstackexchange.com

In the case of 2-iodo-3-(methylthio)pyridine, the presence of the electron-donating methylthio group at the C3 position might slightly increase the electron density of the ring, potentially making it somewhat more susceptible to electrophilic attack than pyridine itself. However, the deactivating effect of the ring nitrogen and the iodo group would still make SEAr challenging. If an electrophilic substitution were to occur, it would likely be directed to the C5 position, which is meta to the deactivating iodo group and ortho to the activating (ortho, para-directing) methylthio group.

Organometallic Reactions and Cross-Coupling Chemistry of Halopyridines

Halopyridines, particularly iodopyridines, are excellent substrates for a variety of organometallic cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings. orgsyn.orgmdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The iodine atom at the C2 position of 2-iodo-3-(methylthio)pyridine makes it an ideal candidate for such transformations. The reactivity of halopyridines in cross-coupling reactions generally follows the order I > Br > Cl, consistent with the C-X bond strength. orgsyn.org The 2-position of the pyridine ring is typically more reactive in cross-coupling reactions than other positions. baranlab.orgorgsyn.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halopyridine and a boronic acid or ester is widely used for the synthesis of biaryl and heteroaryl compounds. mdpi.com 2-Iodopyridines are known to readily participate in Suzuki-Miyaura couplings. researchgate.netresearchgate.netnih.gov It is expected that 2-iodo-3-(methylthio)pyridine would efficiently couple with various boronic acids to yield 2-aryl- or 2-heteroaryl-3-(methylthio)pyridines.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org 2-Halopyridines are effective substrates in Negishi couplings, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups. orgsyn.org

Stille Coupling: This coupling reaction utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. orgsyn.org While effective, the toxicity of organotin compounds has led to a preference for other coupling methods. orgsyn.org

Table 2: Examples of Cross-Coupling Reactions with 2-Iodopyridines

| 2-Iodopyridine Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| 2-Iodopyridine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenylpyridine (B120327) | researchgate.net |

| 2-Iodopyridine | 4-Fluorophenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-(4-Fluorophenyl)pyridine | researchgate.net |

| Substituted 2-Iodopyridine | Lithium triisopropyl 2-pyridylboronate | Pd2dba3, KF | Bipyridine derivative | nih.gov |

| 3-Chloro-2-iodopyridine | Arylboronic acid | - | Aryl-substituted pyridine |

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in activating the C-I bond of 2-iodo-3-(methylthio)pyridine for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For instance, 2-iodo-3-(methylthio)pyridine can be coupled with various terminal alkynes to produce 2-alkynyl-3-(methylthio)pyridine derivatives. mdpi.comrsc.org These products can serve as intermediates for synthesizing more complex heterocyclic systems, such as thieno[2,3-b]pyridines, through subsequent cyclization reactions. rsc.org The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, with palladium(II) complexes containing phosphine (B1218219) ligands and copper iodide often employed to achieve high yields. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron compound with an organohalide. organic-chemistry.orgmdpi.com In the context of 2-iodo-3-(methylthio)pyridine, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor, and requires a base to activate the organoboron species. rsc.orgchemrxiv.org The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing high activity and stability. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions with Pyridine Substrates This table is for illustrative purposes and may not represent reactions of 2-Iodo-3-(methylthio)pyridine directly, but demonstrates the general conditions for these reaction types.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂, Dialkylbiphenylphosphino ligand, Base | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

| Sonogashira | 2-Iodo-nitro-phenols (as acetates) | Terminal Acetylenes | Pd(PPh₃)₄, CuI, KOtBu | Nitro-benzo[b]furans | High | mdpi.com |

| Stille | Aryl Halide | Organostannane | Pd(0) catalyst | Coupled Product | Varies | researchgate.net |

Heck Reaction: While specific examples involving 2-iodo-3-(methylthio)pyridine are not prevalent in the provided search results, the Heck reaction generally involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. atlanchimpharma.com

Stille Coupling: The Stille reaction couples the organohalide with an organotin compound, catalyzed by palladium. researchgate.netwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. For example, in a related synthesis, a Stille reaction was used between 2-(methylthio)-4-(trimethylstannyl)pyrimidine (B8727291) and an iodo derivative to create a precursor for deoxyvariolin. atlanchimpharma.com

Metalation and Transmetalation Processes

Metalation involves the replacement of a hydrogen atom or a halogen with a metal, creating a potent organometallic intermediate. wikipedia.org For pyridine derivatives, direct deprotonation (lithiation) often requires strong, non-nucleophilic bases like lithium amides (e.g., LDA, LiTMP) to avoid addition to the pyridine ring. clockss.org The resulting lithiated species can then react with various electrophiles.

Halogen-metal exchange is another key strategy. rsc.org In the case of 2-iodo-3-(methylthio)pyridine, treatment with an organolithium reagent like n-butyllithium at low temperatures would likely result in a rapid iodine-lithium exchange, forming 2-lithio-3-(methylthio)pyridine. This intermediate is a powerful nucleophile for subsequent reactions.

Transmetalation is the transfer of an organic group from one metal to another. wikipedia.org For example, a lithiated pyridine can be transmetalated with a magnesium salt to form a more stable Grignard reagent, or with a zinc salt to form an organozinc compound. d-nb.info These organometallic species can then participate in further cross-coupling reactions, such as Negishi couplings. d-nb.info

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like copper and nickel are also employed in the transformation of pyridine substrates.

Copper-Catalyzed Reactions: Copper catalysts are frequently used, often as co-catalysts in reactions like the Sonogashira coupling. mdpi.comorganic-chemistry.org Copper can also mediate the coupling of aryl iodides with various nucleophiles. organic-chemistry.orgbeilstein-journals.org For example, copper(I) iodide (CuI) is a common component in Sonogashira reactions, facilitating the formation of a copper acetylide intermediate. nih.gov Copper-catalyzed reactions can also be used for C-S bond formation.

Nickel-Catalyzed Reactions: Nickel catalysts can serve as a more economical alternative to palladium for certain cross-coupling reactions, including Suzuki-Miyaura and Negishi-type couplings. thieme-connect.de

Cycloaddition Reactions and Annulation Strategies Involving Pyridine Rings

The functional groups on 2-iodo-3-(methylthio)pyridine can be used to construct fused heterocyclic ring systems. For example, the product of a Sonogashira coupling between 2-iodo-3-(methylthio)pyridine and a terminal alkyne can undergo an intramolecular cyclization to form a thieno[2,3-b]pyridine (B153569) ring system. rsc.org This type of reaction, often referred to as an annulation, builds a new ring onto the existing pyridine scaffold. Palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate (B1210297) is another strategy to form pyrrole (B145914) rings fused to the pyridine. mdpi.com

Oxidation and Reduction Chemistry of Pyridine Scaffolds

The functional groups on the pyridine ring can be chemically modified through oxidation and reduction.

Oxidation: The methylthio group (-SMe) is susceptible to oxidation. harvard.edu Using common oxidizing agents, it can be converted to a methylsulfinyl group (-S(O)Me) and further to a methylsulfonyl group (-SO₂Me). tandfonline.com These transformations can alter the electronic properties and reactivity of the molecule. The pyridine nitrogen itself can be oxidized to an N-oxide, which can influence the regioselectivity of subsequent reactions. organic-chemistry.org

Reduction: The iodine atom at the 2-position can be removed through reductive dehalogenation using reducing agents like sodium borohydride (B1222165) or by catalytic hydrogenation. ambeed.com This would yield 3-(methylthio)pyridine.

Table 2: Oxidation States of Sulfur in Thioether Derivatives

| Functional Group | Chemical Formula | Oxidation State of Sulfur |

|---|---|---|

| Methylthio (Thioether) | -SMe | -2 |

| Methylsulfinyl (Sulfoxide) | -S(O)Me | 0 |

| Methylsulfonyl (Sulfone) | -SO₂Me | +2 |

Functional Group Interconversions and Manipulations on Pyridine Substrates

Functional group interconversion refers to the transformation of one functional group into another. vanderbilt.edusolubilityofthings.com For 2-iodo-3-(methylthio)pyridine, the primary sites for such manipulations are the iodo and methylthio groups.

The iodine atom is an excellent leaving group and can be displaced by a variety of nucleophiles in substitution reactions, often catalyzed by a transition metal. ambeed.com For example, it can be replaced with amines, alcohols, or other halides. The methylthio group can also be manipulated. For instance, in some contexts, a methylthio group can be displaced or removed under specific reductive conditions (desulfurization). mdpi.com

Derivatives and Analogues of 2 Iodo 3 Methylthio Pyridine

Synthesis and Structural Diversification of Pyridine (B92270) Derivatives

The synthesis of derivatives based on the pyridine scaffold is a cornerstone of medicinal and materials chemistry. The structural diversification of pyridine cores can be achieved through numerous synthetic strategies, including multi-component reactions and metal-catalyzed cross-couplings. For instance, palladium-catalyzed reactions, such as the Heck reaction, have been effectively utilized for the synthesis of fused pyridine derivatives. asianpubs.org This method is particularly relevant for iodo-substituted pyridines, where the reaction of an iodo-(3-butenyloxy)pyridine with lithium chloride mediated by a palladium catalyst can yield 6-amino-5-cyano-4-aryl-4H-pyrano[3,4-b]-pyridines. asianpubs.org

Modern synthetic approaches often focus on efficiency and environmental considerations. Microwave-assisted organic synthesis, for example, provides a rapid and solvent-free method for producing pyrano[3,2-c]pyridine derivatives through a one-pot condensation of components like malononitrile, ethyl acetoacetate, and various aryl aldehydes with a piperazine (B1678402) catalyst. asianpubs.org These methods highlight the adaptability of the pyridine ring system to form complex structures through the strategic selection of reagents and reaction conditions.

Fused Heterocyclic Systems Incorporating the Pyridine Core

The pyridine ring of 2-Iodo-3-(methylthio)pyridine serves as an excellent foundation for the construction of fused heterocyclic systems. These polycyclic structures are of great interest due to their presence in numerous biologically active compounds.

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, represent an important class of heterocycles. nih.gov There are six possible isomers of thienopyridine, with thieno[2,3-b], thieno[3,2-b], thieno[2,3-c], and thieno[3,2-c]pyridines being the most studied. researchgate.net

General synthetic strategies for thienopyridine scaffolds typically involve one of two approaches: constructing the thiophene ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring from a thiophene precursor. nih.gov The choice of strategy often dictates the potential for structural diversity in the final products. nih.gov For example, a metal-free, three-step synthesis has been developed to produce thieno[2,3-c]pyridine (B153571) derivatives. nih.gov This process begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to create a thieno[2,3-c] asianpubs.orgekb.egafricanjournalofbiomedicalresearch.comtriazolo[1,5-ɑ]pyridine intermediate. The final thieno[2,3-c]pyridine derivatives are then obtained in good yields through an acid-mediated denitrogenative transformation. nih.gov This method has been successfully used to synthesize novel 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-ɑ]thieno[2,3-c]pyridines. nih.gov

Another example involves the synthesis of a tricyclic condensed system, pyrano[4,3-d]thieno[2,3-b]pyridines. nih.gov Key intermediates for this synthesis include 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile. nih.gov

Table 1: Synthetic Methods for Thienopyridine Scaffolds

| Target Scaffold | Synthetic Method | Key Features | Starting Materials (Example) | Ref |

| Thieno[2,3-c]pyridines | Metal-free denitrogenative transformation | Three-step process, mild conditions, good yields. | 2-Acetylthiophene | nih.gov |

| Pyrano[4,3-d]thieno[2,3-b]pyridines | Intramolecular cyclization / One-pot reaction | Forms a tricyclic condensed system. | Pyrano[3,4-c]pyridine-5-carbonitrile derivative | nih.gov |

Pyrano[3,2-c]pyridines are another class of fused heterocycles that have attracted significant attention. africanjournalofbiomedicalresearch.comresearchgate.net Their synthesis showcases a variety of modern and classical chemical techniques.

Multi-component reactions (MCRs) are a highly effective strategy for the synthesis of these compounds. asianpubs.orgafricanjournalofbiomedicalresearch.com An efficient, microwave-assisted, solvent-free MCR involves the condensation of malononitrile, ethyl acetoacetate, and an aryl aldehyde, catalyzed by piperazine, to yield 2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile. asianpubs.org

Traditional cyclization methods are also employed. africanjournalofbiomedicalresearch.com The synthesis of pyrano[3,2-c]pyridine-3-carbonitrile derivatives can be achieved through the reaction of 3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one with ethyl cyanoacetate. ekb.eg These fused systems are valued for their structural similarity to biologically relevant molecules like quinolines and benzopyrans. asianpubs.org

Table 2: Synthesis of Pyrano[3,2-c]pyridine Derivatives

| Product | Synthetic Approach | Reactants | Catalyst/Conditions | Ref |

| 2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | Microwave-assisted MCR | Malononitrile, Ethyl acetoacetate, Benzaldehyde | Piperazine, Solvent-free | asianpubs.org |

| 2H-pyrano[3,2-c]pyridine-3-carbonitrile derivative | Cyclization | 3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one, Ethyl cyanoacetate | Not specified | ekb.eg |

Structure-Reactivity Relationships in Novel Derivatives in Synthetic Chemistry

The structure of the derivatives synthesized from pyridine precursors directly influences their subsequent reactivity and utility in synthetic chemistry. The functional groups introduced during the initial synthesis become handles for further transformations, allowing for the construction of even more complex molecular architectures.

For example, the 2-amino group on the pyrano[3,2-c]pyridine scaffold is a versatile functional group for further derivatization. ekb.eg It can undergo N-acetylation with acetic anhydride (B1165640), react with chloroacetyl chloride, or be converted into an amidine or a formimidate derivative by reacting with DMFDMA or triethyl orthoformate, respectively. ekb.eg This demonstrates how a single functional group can be a gateway to a diverse library of new compounds.

Similarly, the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-ones is achieved by the cyclization of precursor amino and carboxy functional groups. nih.gov The interaction of an aminopyrano[4,3-d]thieno[2,3-b]pyridine derivative with formamide (B127407) or triethylorthoformate leads to the formation of a new, fused pyrimidine (B1678525) ring, creating a tetracyclic system. nih.gov The absence of the initial NH2 signals and the appearance of new signals for the pyrimidine ring CH group in 1H-NMR spectra confirm the success of these cyclization reactions. nih.gov This highlights a key principle in synthetic strategy: the products of one reaction are designed to be the reactive precursors for the next, enabling a stepwise construction of complexity.

Advanced Applications in Chemical Science and Materials

Utilization as Key Synthetic Intermediates and Building Blocks in Complex Molecule Construction

2-Iodo-3-(methylthio)pyridine serves as a crucial building block for the synthesis of more complex molecules. The presence of both an iodine atom and a methylthio group on the pyridine (B92270) ring allows for a variety of chemical transformations. The iodine atom, being a good leaving group, is particularly useful in cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

For instance, the related compound 2-iodo-3-methylpyridine (B1296433) is widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com Its reactivity allows for the construction of diverse chemical entities. chemimpex.com Similarly, the methylthio group in 2-Iodo-3-(methylthio)pyridine can be a precursor to other functional groups or can itself play a significant role in the biological activity of the final molecule. The methylthio group is known to be important in various bioactive molecules, including antitumor agents and drug candidates.

A notable application of related iodo-pyridines is in the synthesis of pyrrolo[2,3-b]pyridines, which are core structures in various biologically active compounds. google.com For example, derivatives of this class are used in the development of treatments for diseases like metastatic melanoma. google.com The synthesis often involves leveraging the reactivity of the iodo- and other functional groups on the pyridine ring to build the fused heterocyclic system. google.com

The versatility of this compound is further demonstrated by the synthesis of various substituted thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which have shown insecticidal activity. acs.org These complex heterocyclic systems are constructed using precursors that highlight the strategic importance of functionalized pyridines in medicinal and agricultural chemistry. acs.org

Role in Catalysis and Ligand Design for Organic Transformations

The structural features of 2-Iodo-3-(methylthio)pyridine and its derivatives make them valuable in the field of catalysis, particularly in the design of ligands for metal-catalyzed reactions. The pyridine nitrogen and the sulfur of the methylthio group can act as coordination sites for metal centers, forming stable complexes that can catalyze a variety of organic transformations.

Terpyridine-based ligands, which are structurally related to substituted pyridines, are widely used in catalysis. nih.gov These ligands can be synthesized through the coupling of pyridine derivatives and are known to form complexes with various metals, including iron, which can then be used as catalysts in reactions like Friedel-Crafts alkylation. nih.gov The electronic properties of the pyridine ring, influenced by substituents like iodo and methylthio groups, can be fine-tuned to modulate the catalytic activity of the metal complex. nih.gov

Furthermore, the development of catalysts for the hydrogenation of pyridines to piperidines is an active area of research, with applications in the synthesis of pharmaceuticals. mdpi.com While not directly involving 2-Iodo-3-(methylthio)pyridine, this research highlights the importance of substituted pyridines as substrates in catalytic transformations. The nature and position of substituents on the pyridine ring can significantly influence the efficiency and selectivity of these catalytic processes. mdpi.com

Contributions to Advanced Materials Science and Engineering

The unique electronic and structural properties of 2-Iodo-3-(methylthio)pyridine and related compounds also lend themselves to applications in materials science.

Polymer and Coating Applications

Halogenated organic compounds, including iodo-pyridines, have been investigated for their use in antifouling paints and coatings. For example, 3-iodo-2-propynyl butyl carbamate (B1207046) is a known antifouling agent used in marine coatings to prevent the growth of organisms on underwater structures. google.com While this is a different molecule, it demonstrates the utility of iodo-substituted organic compounds in this field. The development of specialized polymers and materials for electronics and coatings is another area where functionalized pyridines, such as 2-iodo-3-methylpyridine, find application due to their ability to impart enhanced durability and performance. chemimpex.com

Functional Organic Materials Development

The synthesis of functional organic materials often relies on the precise arrangement of molecular building blocks. The ability of 2-Iodo-3-(methylthio)pyridine to participate in cross-coupling reactions makes it a valuable component in the construction of larger, conjugated systems with specific electronic or photophysical properties. These materials can have applications in areas such as organic electronics.

The synthesis of thieno[2,3-b]pyridines, which can be derived from functionalized pyridines, is of interest for creating novel materials. researchgate.net The electronic properties of these fused heterocyclic systems can be tuned by the substituents on the pyridine ring, potentially leading to materials with tailored optical and electronic characteristics.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Pyridine (B92270) Functionalization

Understanding the reaction mechanisms for the functionalization of the pyridine core is essential for the strategic synthesis of complex derivatives. For a polysubstituted molecule like 2-Iodo-3-(methylthio)pyridine, mechanistic insights are derived from both direct studies on analogous structures and broader principles of pyridine chemistry.

Direct experimental mechanistic studies on 2-Iodo-3-(methylthio)pyridine are not extensively documented in the reviewed literature. However, reaction pathways can be inferred from studies on closely related substituted pyridines and pyrazines.

A primary pathway for the functionalization of pyridines bearing a methylthio group involves directed ortho-metalation . Research on the functionalization of 3-bromo-2-(methylthio)pyridine (B1281576) has shown that using a strong lithium base like TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) can selectively deprotonate the ring, with the resulting organometallic intermediate being trapped by an electrophile such as iodine. uni-muenchen.de A similar mechanism is plausible for the functionalization of 2-(methylthio)pyridine (B99088) or its derivatives.

Another relevant mechanistic approach involves the use of frustrated Lewis pairs (FLPs) for the metalation of sensitive N-heterocycles. The reagent TMPMgCl·BF₃·LiCl has been successfully used for the regioselective metalation of 2-(methylthio)pyrazine, a close structural analog of 2-(methylthio)pyridine. d-nb.info This method allows for metalation at low temperatures, affording a stable organometallic intermediate that can be subsequently functionalized, for instance, through iodolysis to yield 2-iodo-3-(methylthio)pyrazine. d-nb.info This pathway highlights a viable route for introducing substituents onto the 2-Iodo-3-(methylthio)pyridine scaffold or its precursors.

Other potential reaction pathways include:

Pyridinium (B92312) Intermediate Formation : In some transformations, a substituent can be displaced by a nucleophilic pyridine. Computational studies on the reaction of 2-iodopyridine (B156620) with certain electrophiles suggest the formation of a pyridinium intermediate, which then participates in subsequent reaction steps like a Friedel–Crafts cyclization. acs.org This indicates that the nitrogen atom in 2-Iodo-3-(methylthio)pyridine could act as an internal nucleophile or be involved in forming reactive intermediates.

Radical Pathways : Functionalization can also proceed via radical mechanisms. For instance, the substitution of iodine on 2-amino-3-iodopyridines by enolates can occur under SRN1 conditions. researchgate.net Furthermore, DFT calculations have supported a radical addition-elimination pathway for the thiolation and selenylation of pyridines via Zincke imine intermediates. researchgate.net

| Mechanistic Pathway | Key Reagents/Conditions | Relevant Analogue/System | Intermediate Species | Citation(s) |

|---|---|---|---|---|

| Directed Metalation | TMPLi, ZnCl₂, I₂ | 3-Bromo-2-(methylthio)pyridine | Organozinc reagent | uni-muenchen.de |

| Frustrated Lewis Pair Metalation | TMPMgCl·BF₃·LiCl, I₂ | 2-(Methylthio)pyrazine | Organomagnesium intermediate | d-nb.info |

| Pyridinium Intermediate | 2-Iodopyridine, Triflate | α-OTf amide | Pyridinium salt | acs.org |

| Radical Nucleophilic Substitution (SRN1) | Enolates, hv or K⁺ | 2-Amino-3-iodopyridine | Radical anion | researchgate.net |

| Radical Addition-Elimination | Thiols, Zincke Imine Formation | General Pyridines | Radical intermediate | researchgate.net |

Specific kinetic and thermodynamic data for reactions involving 2-Iodo-3-(methylthio)pyridine are scarce. However, computational studies on related systems provide insight into the energetic feasibility of potential transformations.

For example, a DFT study calculated the kinetic barrier for the nucleophilic attack of 2-iodopyridine on an epoxide intermediate to be 8.0 kcal/mol. acs.org The same study found a much higher kinetic barrier of 22.5 kcal/mol for a related SN2 displacement, indicating that certain pathways are kinetically more favorable than others. acs.org Such calculations are crucial for predicting reaction outcomes and optimizing conditions.

The concepts of kinetic and thermodynamic control are paramount in the functionalization of substituted pyridines. The regioselectivity of metalation can be completely switched by altering reagents and additives. For instance, magnesiation of 2-phenylpyridine (B120327) with TMPMgCl·LiCl (thermodynamic conditions) results in substitution on the phenyl ring. d-nb.info In contrast, pre-complexation of the pyridine with BF₃·OEt₂ before adding the base (kinetic conditions) directs metalation to the C6 position of the pyridine ring. d-nb.info This demonstrates that reaction outcomes can be governed by either the most rapidly formed product (kinetic) or the most stable product (thermodynamic), a principle that would apply to reactions of 2-Iodo-3-(methylthio)pyridine.

Computational Chemistry and Molecular Modeling of Pyridine Systems

Theoretical and computational methods are powerful tools for investigating the properties and reactivity of molecules like 2-Iodo-3-(methylthio)pyridine, especially when experimental data is limited.

While no specific DFT studies on 2-Iodo-3-(methylthio)pyridine were found, research on analogous substituted pyridines demonstrates the utility of this method. DFT calculations are routinely used to determine optimized molecular geometries, electronic properties, and to predict reactivity.

Key applications of DFT in related systems include:

Reactivity Prediction : For 2,3-Dichloropyridine, DFT calculations at the B3LYP/LANL2DZ level were used to compute the HOMO-LUMO energy gap (5.75 eV), which serves as an indicator of chemical reactivity. scholarsresearchlibrary.com Similar calculations for 2-Iodo-3-(methylthio)pyridine could reveal its electronic characteristics and potential reaction sites.

Site-Selectivity Analysis : In a study of 2-Fluoro-4-iodo-5-methylpyridine, Fukui functions and Natural Bond Orbital (NBO) analysis were employed to identify the most reactive sites for electrophilic or nucleophilic attack. researchgate.net

Mechanism Elucidation : DFT has been used to support the "aryne distortion model," where calculations of the bond angles in substituted 3,4-pyridyne intermediates successfully predict the regioselectivity of nucleophilic additions. nih.gov It has also been used to confirm that the C3-thiolation of certain pyridines proceeds via a radical pathway rather than an electrophilic substitution. researchgate.net

| Analyzed Compound | DFT Method | Calculated Properties | Purpose of Study | Citation(s) |

|---|---|---|---|---|

| 2,3-Dichloropyridine | B3LYP/LANL2DZ | HOMO-LUMO gap, Vibrational frequencies | Assess chemical reactivity and spectral properties | scholarsresearchlibrary.com |

| 2-Fluoro-4-iodo-5-methylpyridine | N/A | Fukui functions, NBO analysis | Identify reactive sites | researchgate.net |

| Substituted 3,4-Pyridynes | B3LYP/6-31G* | Optimized geometry (aryne bond angles) | Predict regioselectivity of nucleophilic attack | nih.gov |

| General Pyridines | N/A | Reaction energy profiles | Distinguish between radical and electrophilic pathways | researchgate.net |

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems. No MD simulations have been reported specifically for 2-Iodo-3-(methylthio)pyridine. However, MD simulations of other pyridine systems reveal the types of information that could be obtained.

Solvation and Aggregation : MD simulations have been combined with neutron scattering experiments to study the aggregation of pyridine in aqueous solutions, confirming its tendency to self-associate. acs.orgnih.gov

Surface Interactions : The adsorption of pyridine oxime derivatives on an iron surface has been studied using MD simulations to understand their mechanism as corrosion inhibitors. These simulations indicated that the molecules tend to adsorb in a parallel, nearly flat orientation on the metal surface. mdpi.com

Biomolecular Interactions : MD is frequently used in drug design to simulate the interaction of pyridine-containing ligands with biological targets. For substituted pyridine inhibitors of cyclin-dependent kinases (CDKs), MD simulations have validated docking results and identified key interactions responsible for binding affinity. researchgate.net

Predicting and controlling the regioselectivity of reactions on a polysubstituted pyridine ring is a significant challenge in synthetic chemistry. Research on various pyridine systems has established several strategies for achieving high selectivity, which are applicable to 2-Iodo-3-(methylthio)pyridine.

Reagent-Based Control : The choice of metalating agent can dramatically influence the site of deprotonation. While n-BuLi often shows poor selectivity or favors the C2 position due to coordination with the nitrogen atom, the use of n-BuNa can favor deprotonation at the more acidic C4 position. chemrxiv.org Furthermore, the addition of Lewis acids like BF₃·OEt₂ can completely reverse the regioselectivity of metalation by TMP-based reagents. d-nb.info

Precursor-Based Control : The inherent structure of a precursor can dictate the final substitution pattern. In the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors via a cycloaddition/cycloreversion sequence, the position of substituents on the starting oxazinone determines the regioselectivity of the final pyridine product. acs.org

Distortion-Based Control : The reactivity of strained intermediates like arynes can be controlled by substituent effects. According to the aryne distortion model, electron-withdrawing groups can perturb the geometry of a 3,4-pyridyne, leading to a flattening at one of the aryne carbons and making it the preferred site for nucleophilic attack. nih.gov

Reaction-Type Complementarity : Different C-H functionalization reactions inherently target different positions. For example, transition metal-catalyzed borylation of pyridines typically occurs at the C3 and C4 positions, whereas C-H fluorination using AgF₂ is highly selective for the C2 position. nih.gov This provides a toolbox of complementary methods for functionalizing nearly every position on the pyridine ring.

| Selectivity Control Method | Principle | Example System | Outcome | Citation(s) |

|---|---|---|---|---|

| Reagent Modification | Changing the metal counterion (Li vs. Na) alters coordination and basicity. | Metalation of 2-substituted pyridines | n-BuLi gives C6-product; n-BuNa gives C3/C5-product | chemrxiv.org |

| Lewis Acid Additive | Pre-complexation with BF₃·OEt₂ blocks N-coordination, redirecting the base. | Metalation of 3-fluoropyridine | TMPMgCl·LiCl alone gives C2-product; with BF₃·OEt₂ gives C4-product | d-nb.info |

| Aryne Distortion | An electron-withdrawing group alters the geometry of the pyridyne intermediate. | 5-substituted 3,4-pyridynes | Nucleophilic attack is directed to the more distorted C3 position. | nih.gov |

| Complementary Reactions | Different catalytic systems have innate preferences for different C-H bonds. | Functionalization of pyridines | Borylation favors C3/C4; AgF₂ fluorination favors C2. | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques, long-range coupling constant analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Iodo-3-(methylthio)pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. For substituted pyridines, the chemical shifts and coupling constants of the aromatic protons are highly informative. For instance, in a related compound, 6-iodo-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine, the proton signals appear in the range of δ 7.39-8.76 ppm in DMSO-d6. rsc.org The methylthio group (-SCH₃) typically presents as a sharp singlet, as seen at δ 2.30 ppm for the same related compound. rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. udel.edu The chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. udel.edu In substituted pyridines, the carbon attached to the iodine atom experiences a significant shift. For 2-iodo-3-hydroxypyridine, the carbon signals are observed, with the chemical shifts indicating the influence of both the iodo and hydroxyl substituents. chemicalbook.com For the related 6-iodo-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine, carbon signals are observed between δ 17.9 and 147.6 ppm. rsc.org The methylthio carbon appears at δ 17.9 ppm, a typical region for such groups. rsc.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HMBC reveals long-range correlations between protons and carbons, helping to definitively assign signals and piece together the molecular structure. These techniques are crucial for assigning proton and carbon chemical shifts in substituted cyanopyridines. researchgate.net

Long-Range Coupling Constants: The analysis of long-range coupling constants (ⁿJ, where n > 3) between protons and carbons (ⁿJCH) or between two protons (ⁿJHH) provides valuable information about the stereochemistry and conformation of the molecule. researchgate.net In substituted pyridines, these small couplings, often just a few Hertz, can be measured and compared with theoretical values from DFT calculations to confirm structural assignments. researchgate.netacs.org For example, studies on cyanopyridines have determined long-range ¹³C-¹H coupling constants. acs.org Similarly, long-range couplings in fluorinated pyridines have been studied to understand conformational details. nih.gov

| Technique | Description | Key Findings for Pyridine (B92270) Derivatives |

| ¹H NMR | Measures the chemical environment of protons. | Aromatic protons in substituted pyridines show characteristic shifts and coupling patterns. Methylthio group appears as a singlet. rsc.org |

| ¹³C NMR | Provides a map of the carbon skeleton. | Carbons attached to heteroatoms (N, S) and halogens (I) show significant chemical shifts. rsc.orgchemicalbook.com |

| 2D NMR | Establishes atom connectivity (e.g., COSY, HMBC). | Essential for unambiguous assignment of complex spectra in multi-substituted pyridines. researchgate.net |

| Long-Range Coupling | Reveals through-bond interactions over multiple bonds. | Provides conformational and structural details by analyzing small J-values. researchgate.netacs.orgnih.gov |

X-ray Crystallography for Solid-State Structure Elucidation of Pyridine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

For pyridine derivatives, crystallography reveals how substituents influence the molecular geometry and the crystal packing. Studies on iodo- and bromoplumbates with substituted pyridinium (B92312) cations show a rich structural diversity depending on the halide, the substituent's nature and position, and the reaction temperature. ruben-group.de In these structures, the pyridinium cations interact with the inorganic framework through N–H⋯I and C–H⋯I hydrogen bonds. ruben-group.de

| Parameter | Example: 6-iodo-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine rsc.org |

| Formula | C₁₄H₁₁IN₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9798(13) |

| b (Å) | 8.2157(14) |

| c (Å) | 11.2639(18) |

| α (°) | 91.830(2) |

| β (°) | 96.597(3) |

| γ (°) | 110.961(2) |

| Volume (ų) | 682.90(19) |

Mass Spectrometry (MS) in Mechanistic and Product Analysis (e.g., ESI-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. uvic.ca It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com This technique is highly sensitive and is used for the accurate molecular weight determination of products in complex mixtures, such as those from catalytic reactions or biological samples. uvic.canih.gov For instance, the high-resolution mass spectrum (HRMS) of 6-iodo-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine showed the [M+H]⁺ ion at m/z 366.9761, which corresponds to the calculated value of 366.9760 for C₁₄H₁₂IN₂S⁺. rsc.org

Electron Ionization Mass Spectrometry (EI-MS): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and deduce its structure by interpreting the fragmentation pathways.

For 2-Iodo-3-(methylthio)pyridine, one would expect to observe the molecular ion peak corresponding to its exact mass. Fragmentation might involve the loss of the iodine atom, the methyl group from the thioether, or cleavage of the C-S bond, providing valuable structural clues.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structure Confirmation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and confirming molecular structures.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of a related imidazo[1,2-a]pyridine (B132010) derivative shows characteristic bands for C-H, C=C, and C-N vibrations of the heterocyclic core. rsc.org For 2-Iodo-3-(methylthio)pyridine, one would expect to see characteristic bands for:

Pyridine ring C-H stretching vibrations (around 3000-3100 cm⁻¹).

Pyridine ring C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region).

C-S stretching, which is typically weak and found in the 600-800 cm⁻¹ range.

C-I stretching, which appears at very low frequencies (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it complementary to IR. libretexts.org For substituted pyridines like 2-iodopyridine (B156620), FT-Raman spectra have been used alongside IR to provide a complete vibrational assignment, aided by computational methods. nih.gov The combination of IR and Raman is powerful for distinguishing between isomers and confirming the substitution pattern on the pyridine ring. americanpharmaceuticalreview.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption or emission of ultraviolet and visible light.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* transitions). The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of a molecule's chromophore system. The electronic spectra of pyridine derivatives are influenced by the nature and position of substituents. mdpi.com The introduction of auxochromic groups like -SCH₃ and chromophoric groups like iodine can shift the absorption bands. UV-Vis spectra can be recorded in solution or in the solid state using diffuse reflectance spectroscopy (DRS). rsc.org

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. drawellanalytical.com Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the electronic structure of the excited state. The fluorescence properties of pyridine derivatives can be tuned by protonation or complexation with metal ions, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com While many simple pyridines are not strongly fluorescent, derivatization can introduce fluorescent properties. researchgate.net

Other Advanced Characterization Techniques in Material Science (e.g., DSC, Dielectric Measurements, SHG, TPL)

Beyond standard spectroscopic methods, a range of other techniques are employed to characterize the material properties of pyridine derivatives, particularly for applications in materials science.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions like melting point, glass transition, and phase changes. DSC studies on polyurethane-urea elastomers containing pyridine derivatives have been used to determine their glass transition temperatures. researchgate.net For crystalline compounds like 2-Iodo-3-(methylthio)pyridine, DSC would provide a precise melting point and information about its thermal stability and purity. researchgate.net

Dielectric Measurements: These measurements probe the response of a material to an applied electric field, providing information about its dielectric constant and dielectric loss. The dielectric properties of materials are crucial for applications in electronics. Studies on polyurethane elastomers have shown that the position of pyridine functional groups influences the dielectric relaxation properties. researchgate.net The dielectric constant of various pyridine derivatives has been investigated in the context of developing new materials. researchgate.netscielo.br

Second-Harmonic Generation (SHG): SHG is a nonlinear optical (NLO) process in which photons interacting with a nonlinear material are effectively "combined" to form new photons with twice the energy (and thus half the wavelength). This property is found in non-centrosymmetric materials and is important for applications in lasers and optoelectronics. The NLO properties of substituted pyridines have been extensively studied, showing that the introduction of electron-donating and electron-accepting groups can significantly enhance the SHG response. jlu.edu.cnrsc.orgymerdigital.com The presence of a polarizable iodine atom could contribute to the NLO properties of 2-Iodo-3-(methylthio)pyridine.

Two-Photon Luminescence (TPL): TPL, also known as two-photon absorption (TPA) induced fluorescence, is a process where a molecule is excited by the simultaneous absorption of two lower-energy photons. TPL is valuable for high-resolution 3D imaging and photodynamic therapy. The design of chromophores with large TPA cross-sections is an active area of research, and substituted pyridines serve as building blocks for such materials.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyridines

The synthesis of functionalized pyridines is a cornerstone of pharmaceutical, agrochemical, and materials science research. numberanalytics.comnih.gov However, many traditional methods for preparing halogenated pyridines involve harsh conditions, expensive catalysts, and generate significant waste. acs.org Consequently, a major thrust of future research is the development of more sustainable and efficient synthetic protocols.

Emerging trends focus on green chemistry principles, such as the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govacs.org One-pot multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex pyridine (B92270) derivatives from simple precursors in a single, efficient step, minimizing waste and resource consumption. bohrium.com Researchers are exploring novel catalytic systems, including the use of inexpensive and environmentally benign metals like iron and copper, to replace more hazardous and costly catalysts. researchgate.netrsc.org The development of solid-supported catalysts and the use of bio-based solvents are also key areas of investigation aimed at improving the sustainability of pyridine synthesis. numberanalytics.comyork.ac.uk

Future work will likely focus on expanding the substrate scope of these green methodologies to include a wider variety of functional groups. The development of methods for the direct and regioselective halogenation of pyridine rings under mild conditions remains a significant challenge and an important area for future exploration. acs.org A novel synthetic route toward 4-acylpyridines via the ambient oxidation of alkylidene dihydropyridines (ADHPs) has also been detailed, showcasing the potential for developing green and effective synthetic pathways. yorku.ca

Table 1: Comparison of Conventional vs. Emerging Synthetic Routes for Pyridine Derivatives

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Reaction Conditions | Often require high heat and pressure. acs.org | Milder conditions, including microwave irradiation and ambient temperatures. nih.govacs.org |

| Catalysts | Frequently rely on precious and toxic metals (e.g., palladium). numberanalytics.com | Utilize earth-abundant and less toxic metals (e.g., iron, copper) or are catalyst-free. researchgate.netrsc.org |

| Solvents | Often use volatile and hazardous organic solvents. | Employ greener solvents like water, ethanol, or ionic liquids. bohrium.com |

| Efficiency | Can be multi-step with lower overall yields. acs.org | Often one-pot, multicomponent reactions with high atom economy and yields. bohrium.com |

| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize waste through high efficiency and catalyst recyclability. york.ac.uk |

| Scalability | Scaling up can be challenging and costly. numberanalytics.com | Methods are being developed with scalability in mind for industrial applications. rsc.org |

Exploration of Undiscovered Reactivity Patterns of 2-Iodo-3-(methylthio)pyridine

The reactivity of 2-Iodo-3-(methylthio)pyridine is largely dictated by the interplay between the electron-withdrawing iodine atom, the electron-donating methylthio group, and the inherent electronic nature of the pyridine ring. While its use in known transformations like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) is established for similar iodopyridines, there remains significant potential to uncover novel reactivity patterns. cymitquimica.com

Future research could investigate the selective activation of either the C-I or C-S bond. For instance, developing catalytic systems that can selectively cleave the C-S bond for functionalization while leaving the C-I bond intact (or vice-versa) would provide a powerful tool for orthogonal synthesis. The iodine atom's ability to act as a good leaving group makes the compound highly reactive in substitution and coupling reactions. The methylthio group can also be a target for chemical modification; for example, oxidation to the corresponding sulfoxide (B87167) or sulfone could dramatically alter the electronic properties and reactivity of the pyridine ring, opening up new avenues for derivatization.

Furthermore, the potential for this compound to participate in radical reactions is an underexplored area. Photolysis or the use of radical initiators could lead to novel carbon-carbon or carbon-heteroatom bond formations. nih.gov Investigating the behavior of 2-Iodo-3-(methylthio)pyridine under various catalytic conditions, including photocatalysis and electrocatalysis, could reveal new and unexpected reaction pathways. numberanalytics.com

Integration into Complex Molecular Architectures and Advanced Organic Frameworks

Substituted pyridines are ubiquitous scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comcymitquimica.comresearchgate.net The unique substitution pattern of 2-Iodo-3-(methylthio)pyridine makes it an attractive building block for the synthesis of complex molecular architectures.

In medicinal chemistry, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. chemimpex.comcymitquimica.com The iodo and methylthio groups provide handles for introducing a variety of other functional groups through reactions like cross-coupling and nucleophilic substitution, allowing for the rapid generation of libraries of compounds for biological screening. cymitquimica.com

In materials science, the integration of this pyridine derivative into polymers or metal-organic frameworks (MOFs) is a promising area of research. mdpi.com The nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group can act as ligands for metal coordination, making it a suitable component for the construction of novel MOFs with tailored electronic and optical properties. The ability to functionalize the pyridine ring via the iodine atom allows for the tuning of the properties of these materials. For instance, incorporating this unit into conjugated polymers could lead to new materials for applications in electronics and photonics.

Advanced Characterization Tool Development for Substituted Pyridine Systems

As the complexity of synthesized pyridine derivatives increases, so does the need for sophisticated analytical techniques to fully characterize their structure, purity, and properties. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, there is a growing need for more advanced and specialized characterization tools.

Future research in this area will likely focus on the development and application of advanced spectroscopic techniques. Two-dimensional NMR experiments, for example, are crucial for unambiguously assigning the structure of complex substituted pyridines. The use of advanced mass spectrometry techniques, such as ion mobility spectrometry, can provide detailed information about the size, shape, and conformation of molecules. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for predicting and understanding the spectroscopic properties and reactivity of pyridine derivatives. bohrium.comrsc.org By combining experimental data with theoretical calculations, researchers can gain a deeper insight into the electronic structure and behavior of these molecules. The development of new computational models and methods specifically tailored for halogenated and sulfur-containing heterocyclic systems will be a key area of future research.

Table 2: Advanced Characterization Techniques for Substituted Pyridines

| Technique | Information Provided | Emerging Applications |

| 2D NMR Spectroscopy | Detailed structural connectivity and stereochemistry. researchgate.net | Elucidation of complex molecular architectures and host-guest interactions. |

| Ion Mobility-Mass Spectrometry (IMS-MS) | Information on molecular size, shape, and conformation. researchgate.net | Separation of isomers and analysis of non-covalent complexes. |

| Raman Spectroscopy | Vibrational modes, complementary to IR, useful for symmetric vibrations. ijeijournal.com | In-situ reaction monitoring and characterization of materials. |

| Fluorescence Spectroscopy | Electronic transitions, excited state properties, and environmental sensitivity. researchgate.netmdpi.com | Development of fluorescent probes and sensors. |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. bohrium.comrsc.org | Rational design of new molecules with desired properties and prediction of reaction mechanisms. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and intermolecular interactions. bohrium.comrsc.org | Understanding reactivity and non-covalent interactions in complex systems. |

Q & A

Q. What are the optimal synthetic routes for 2-Iodo-3-(methylthio)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can leverage halogen-substituted pyridine precursors. For example, iodination of 3-(methylthio)pyridine derivatives using iodine monochloride (ICl) in dichloromethane at 0–5°C may yield the target compound. Alternatively, Suzuki-Miyaura cross-coupling reactions with boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) can introduce the methylthio group post-iodination .

- Critical Parameters : Temperature control (<10°C) minimizes side reactions like disulfide formation. Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos) improve coupling efficiency .

Q. How can the purity and structure of 2-Iodo-3-(methylthio)pyridine be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons adjacent to iodine ).

- HRMS : Exact mass verification (expected [M+H]⁺ ≈ 252.96 g/mol).

- X-ray Crystallography : Resolves iodine’s heavy-atom effect for unambiguous structural confirmation .

- Purity Checks : HPLC with UV detection (λ = 254 nm) and TLC (Rf ≈ 0.4 in hexane:EtOAc 7:3) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles due to iodine’s volatility and potential sulfur odor .

- Ventilation : Use fume hoods to avoid inhalation of methylthio group byproducts (e.g., H₂S).

- Storage : In amber vials under inert gas (Ar/N₂) at –20°C to prevent light-/moisture-induced degradation .

Advanced Research Questions

Q. How does the methylthio group influence the reactivity of 2-Iodo-3-(methylthio)pyridine in cross-coupling reactions?

- Methodological Answer : The methylthio group acts as a weak electron donor, slightly deactivating the pyridine ring. This reduces oxidative addition rates in Pd-catalyzed couplings but enhances regioselectivity at the iodine position. For example, in Sonogashira reactions, the methylthio group directs alkynylation to the 2-iodo position with >80% selectivity .

- Contradiction Note : In some cases, competing sulfur-Pd interactions may lower yields; using S-labile ligands (e.g., AsPh₃) mitigates this .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridines with sulfur substituents?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations). For example, methylthio groups enhance membrane permeability but may reduce aqueous solubility, leading to variability in IC₅₀ values .

- Computational Modeling : DFT calculations (e.g., using Gaussian09) predict electronic effects of iodine and methylthio groups on target binding (e.g., kinase inhibition) .

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed?

- Methodological Answer :

- Directed Ortho-Metalation : Use TMPMgCl·LiCl to deprotonate the methylthio group’s ortho position, enabling selective functionalization .

- Protection/Deprotection : Temporarily oxidize the methylthio group to sulfone (with mCPBA) to block undesired reactivity, then reduce post-functionalization .

Q. What computational tools predict the stability of 2-Iodo-3-(methylthio)pyridine under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.